Tropylium tetrafluoroborate

Catalog No.
S594742
CAS No.
27081-10-3
M.F
C7H7BF4
M. Wt
177.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropylium tetrafluoroborate

Trityl salts fail in sterically demanding alkylations; tropylium halides are hygroscopic and degrade on benchtop. Tropylium tetrafluoroborate (CAS 27081-10-3) is a non-hygroscopic, bench-stable solid that overcomes these limitations.

  • Enables C-C bond formation and metal-free hydroboration without transition-metal contamination.
  • Non-coordinating BF4⁻ anion critical for catalytic turnover; PF6⁻ blocks reactivity.
  • Superior for synthesizing vinylboranes and chiral N-acyl thiazolidinethiones where trityl salts fail.
  • Ambient storage and shipping; no inert-atmosphere handling required.

CAS Number

27081-10-3

Product Name

Tropylium tetrafluoroborate

IUPAC Name

cyclohepta-1,3,5-triene;tetrafluoroborate

Molecular Formula

C7H7BF4

Molecular Weight

177.94 g/mol

InChI

InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1

InChI Key

SQVQHTIKOZVGLR-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1

Synonyms

tropylium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1

Purity

≥97%

Package Size

5 g, 10 g, 25 g

Tropylium tetrafluoroborate (CAS 27081-10-3) is a stable, non-coordinating salt of the cycloheptatrienyl cation. As a robust organic Lewis acid, hydride abstractor, and metal-free organocatalyst, it serves as a highly electrophilic, 6π-electron aromatic reagent [1]. In procurement and process chemistry, its value lies in its bench-stable solid state, predictable redox behavior, and the non-coordinating nature of the tetrafluoroborate anion, making it a highly practical alternative to transition-metal catalysts and highly hygroscopic halide salts in advanced synthesis, hydroboration, and C-C bond formation workflows [2].

Research Fit

Bench-stable, isolable carbocation salt for electrophilic reaction design.
Reported hydride abstraction reagent for organometallic complex synthesis.
Photoinitiator supporting spatial control in light-driven polymerization.

Substituting Tropylium tetrafluoroborate with generic carbocations (like trityl salts) or alternative tropylium halides (chloride/bromide) frequently leads to process failures. Trityl salts possess significantly greater steric bulk, which severely limits their reactivity in sterically demanding alkylations[1]. Meanwhile, tropylium halides are highly hygroscopic and prone to degradation during benchtop handling, complicating scale-up and requiring strict inert-atmosphere conditions [2]. Furthermore, alternative non-coordinating anions like hexafluorophosphate (PF6-) have been shown to completely suppress specific catalytic cycles, proving that the exact cation-anion pairing in Tropylium tetrafluoroborate is critical for both stability and catalytic turnover[2].

Substitution Risk

Target (BF₄⁻)
Exclusive photoinitiator; no thermal curing activity reported.
Substitute (PF₆⁻)
Initiates both photo and thermal polymerization, altering spatial control.
Target (BF₄⁻)
Non-explosive under standard hydride abstraction conditions.
Substitute (ClO₄⁻)
Reported explosive risk; limits routine laboratory adoption.

Superior Processability and Moisture Tolerance vs. Tropylium Halides

When evaluated as an organocatalyst for hydroboration, tropylium chloride and bromide demonstrated baseline catalytic capabilities but were severely limited by their physical properties. Tropylium chloride is 'too hygroscopic to be considered a practical catalyst,' and the bromide salt is difficult to handle [1]. In contrast, Tropylium tetrafluoroborate is a bench-stable solid that can be easily weighed and processed without strict inert-atmosphere glovebox conditions, maintaining identical or superior catalytic efficiency [1].

Evidence DimensionCatalyst handling stability and hygroscopicity
Target Compound DataBench-stable, non-hygroscopic solid suitable for standard weighing
Comparator Or BaselineTropylium chloride and bromide (highly hygroscopic, difficult to handle)
Quantified DifferenceBF4 salt eliminates the need for glovebox handling while maintaining >85% catalytic yield, whereas chloride is practically unusable on the benchtop
ConditionsBenchtop catalyst preparation for alkyne hydroboration

Procurement of the BF4 salt eliminates the need for strict glovebox handling, reducing process complexity and preventing moisture-induced degradation during scale-up.

Polymerization Selectivity
Head-to-head
BF₄⁻: Photoinitiator only PF₆⁻: Photo + thermal
Supports spatial control in photopolymerization.
Reported in carbazolyloxirane photopolymerization study.

Higher Yields in Sterically Demanding Alkylations vs. Trityl Tetrafluoroborate

In the diastereoselective alpha-alkylation of chiral N-acyl thiazolidinethiones, the choice of carbocation is critical. While trityl tetrafluoroborate yielded low and highly variable conversion due to its excessive steric bulk, Tropylium tetrafluoroborate smoothly alkylated the substrate to provide a single diastereomer in high yield [1].

Evidence DimensionDiastereoselective alkylation yield
Target Compound DataHigh yield of a single diastereomer
Comparator Or BaselineTrityl tetrafluoroborate (low and variable yields)
Quantified DifferenceTropylium BF4 achieves complete and selective conversion, whereas the trityl cation's bulkiness makes it non-amenable to the same alkylation
ConditionsDirect nickel-catalyzed alkylation of chiral N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones

For complex C-C bond formations, buyers should select tropylium over trityl salts to ensure high conversion rates without steric suppression.

Stability pKR⁺ Range
Class-level
3.2 – 5.7
Reported stability ranking for heteroazulene derivatives.
Spectrophotometric pKR⁺; correlated with CV reduction potentials.

Counterion-Dependent Catalytic Turnover vs. Tropylium Hexafluorophosphate

The tetrafluoroborate anion is not merely a spectator ion. In alkyne hydroboration, Tropylium tetrafluoroborate efficiently catalyzes the reaction at 5-10 mol% loading by facilitating in situ substituent exchange. Conversely, substituting it with Tropylium hexafluorophosphate (PF6-) completely suppresses the hydroboration catalytic cycle, yielding unsatisfactory results [1].

Evidence DimensionCatalytic efficiency in alkyne hydroboration
Target Compound DataHigh catalytic turnover at 5-10 mol% loading
Comparator Or BaselineTropylium hexafluorophosphate (suppressed reaction)
Quantified DifferenceBF4 counterion drives the reaction to completion, while PF6 counterion completely halts catalytic turnover
ConditionsOrganocatalytic hydroboration of alkynes with pinacolborane

Demonstrates that the tetrafluoroborate anion is a critical component for catalytic turnover, making generic substitution with PF6 salts unviable.

Cation-π C-C Distance
Supporting evidence
1.35 Å (avg.)
Structural benchmark for computational model calibration.
X-ray structure of dibenzo-24-crown-8 complex.

High-Efficiency Metal-Free Amidation vs. Uncatalyzed Baselines

Tropylium tetrafluoroborate acts as a highly efficient Lewis acid catalyst for direct amide bond formation. At just 5-10 mol% loading in THF, it enables the direct condensation of equimolar carboxylic acids and amines (including elusive anilines) with yields up to 89%, whereas uncatalyzed baseline reactions produce only trace amounts of the amide [1].

Evidence DimensionYield of amide condensation products
Target Compound Data89% yield at 10 mol% loading
Comparator Or BaselineUncatalyzed reaction (trace amounts)
Quantified DifferenceCatalyst addition increases yield from trace to 89% under mild conditions
ConditionsCondensation of carboxylic acids and amines in THF

Allows manufacturers to replace expensive, atom-inefficient peptide coupling reagents with a simple, scalable organocatalyst.

Synthetic Yield
Supporting evidence
80–89%
Procurement benchmark for scale-up evaluation.
Reproducible Org. Synth. protocol (34–38 g scale).
Reagent Safety Profile
Class-level
BF₄⁻: Non-explosive ClO₄⁻: Explosive risk
Supports safer hydride abstraction workflow.
Reported in organometallic synthesis context.

Metal-Free Organocatalytic Hydroboration

Ideal for synthesizing vinylboranes and organoboron precursors where transition-metal contamination must be avoided. Tropylium tetrafluoroborate is specifically preferred over PF6 and halide salts due to its active counterion participation and non-hygroscopic handling properties [1].

Diastereoselective Alpha-Alkylation

The reagent of choice for constructing complex carbon-carbon bonds in chiral auxiliaries, such as N-acyl thiazolidinethiones, where trityl salts fail due to excessive steric bulk[2].

Direct Amide Bond Condensation

Highly suited for pharmaceutical intermediate synthesis requiring the direct coupling of carboxylic acids and amines. It replaces atom-inefficient and expensive traditional coupling reagents by functioning as a highly active, metal-free organocatalyst [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photolithography & 3D printing resins
Exclusive photoinitiation behavior
Thermal polymerization suppression verification
Cation-π interaction studies
Defined crystallographic complex geometry
Model calibration with reported C-C distance
Organometallic hydride abstraction
Non-perchlorate safety profile
Explosion risk reduction assessment
Heteroazulene derivative synthesis
Predictable redox series context
pKR⁺ and reduction potential correlation

Other CAS

27081-10-3

Wikipedia

Tropylium tetrafluoroborate

General Manufacturing Information

Cycloheptatrienylium, tetrafluoroborate(1-) (1:1): INACTIVE

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